2-Fluoro-N,5-dimethoxy-N-methylbenzamide
Description
Significance of Benzamide (B126) Core Structures in Molecular Design
The benzamide framework, consisting of a benzene (B151609) ring attached to an amide functional group, is a prevalent structural motif in a vast array of biologically active compounds. wikipedia.org This core structure is recognized for its ability to participate in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at biological targets. rsc.org The amide bond itself is a key feature, providing a stable, planar unit that can orient substituents in well-defined spatial arrangements. researchgate.net The inherent stability and synthetic accessibility of the benzamide scaffold make it an attractive starting point for the design of new therapeutic agents and other functional molecules. tandfonline.comnih.govmdpi.com Numerous approved drugs across different therapeutic areas, including antipsychotics, antiemetics, and anticancer agents, feature a substituted benzamide core, highlighting its importance in pharmaceutical sciences. nih.govresearchgate.netresearchgate.net
Role of Halogenation (e.g., Fluorine) in Modulating Molecular Properties and Interactions
The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govresearchgate.net Fluorine's high electronegativity and small atomic size allow it to significantly alter the electronic properties of a molecule without introducing substantial steric bulk. nih.gov Key effects of fluorination include:
Increased Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body. nih.gov
Enhanced Binding Affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets.
Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can in turn affect its ability to cross cell membranes. researchgate.net
Modulation of pKa: The presence of fluorine can alter the acidity or basicity of nearby functional groups, which can influence a compound's solubility and ionization state at physiological pH.
Importance of Methoxy (B1213986) Substituents in Chemical and Biological Contexts
Methoxy groups (-OCH3) are another crucial functional group in molecular design, offering a different set of tools to modify a compound's characteristics. nih.gov The oxygen atom in a methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological receptors. Furthermore, the methyl component can engage in van der Waals interactions. The presence and position of methoxy groups on an aromatic ring can influence the molecule's conformation and electronic distribution. rsc.org In drug design, methoxy groups are often used to improve solubility, modulate metabolic pathways, and enhance binding to target proteins. nih.gov
Contextualization of 2-Fluoro-N,5-dimethoxy-N-methylbenzamide within Benzamide Analog Research
This compound incorporates the benzamide core with the strategic placement of a fluorine atom and two methoxy groups. The "2-Fluoro" substitution positions the highly electronegative fluorine atom ortho to the amide linkage, which can be expected to influence the conformation of the amide group and the electronic nature of the aromatic ring. The "5-dimethoxy" substitution places two methoxy groups on the benzene ring, which would further modulate the electronic and steric properties of the molecule. The "N-methyl" group on the amide nitrogen makes it a tertiary amide. This combination of functional groups suggests a molecule designed with the intention of leveraging the beneficial properties of both fluorination and methoxylation. While specific research on this compound is limited, its structure places it firmly within the ongoing exploration of substituted benzamides as potential leads in various fields of chemical and pharmaceutical research. researcher.lifemdpi.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2385956-19-2 | |
| Molecular Formula | C10H12FNO3 | |
| Molecular Weight | 213.21 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
2-fluoro-N,5-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H12FNO3/c1-12(15-3)10(13)8-6-7(14-2)4-5-9(8)11/h4-6H,1-3H3 |
InChI Key |
DBSWKGWJXNZELF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)OC)F)OC |
Origin of Product |
United States |
Structural Characterization and Advanced Spectroscopic Analysis
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 2-Fluoro-N,5-dimethoxy-N-methylbenzamide, the FT-IR spectrum is expected to display several characteristic absorption bands corresponding to its constituent parts. The tertiary amide group would be identified by a strong carbonyl (C=O) stretching vibration, a key indicator of the benzamide (B126) structure. The aromatic ring gives rise to C-H stretching and bending vibrations, while the carbon-fluorine bond and methoxy (B1213986) groups also produce distinct signals.
Expected FT-IR Spectral Data for this compound
| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Benzene (B151609) Ring |
| 2980-2850 | Aliphatic C-H Stretch | -OCH₃, -NCH₃ |
| 1680-1630 | C=O Stretch (Amide I) | Tertiary Amide |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1400-1000 | C-F Stretch | Aryl Fluoride (B91410) |
| 1250-1020 | Asymmetric/Symmetric C-O-C Stretch | Methoxy Ether |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to clearly show vibrations associated with the aromatic ring, such as the ring "breathing" modes. These signals are often weak or absent in IR spectra, making Raman a valuable tool for confirming the aromatic structure. The C-F and C-O stretching vibrations would also be observable, contributing to the unique molecular fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed atomic connectivity and spatial arrangement of a molecule. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons, and the two methoxy group protons. Due to restricted rotation around the amide C-N bond, it is possible for the N-methyl and methoxy signals to appear as two sets of peaks, representing different conformations (rotamers). The aromatic protons would exhibit splitting patterns (coupling) due to interactions with each other and with the adjacent fluorine atom.
Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.0 - 7.5 | Multiplet | 3H | Aromatic (Ar-H) |
| ~ 3.85 | Singlet | 3H | Methoxy (-OCH₃) |
| ~ 3.80 | Singlet | 3H | Methoxy (-OCH₃) |
Carbon-13 (¹³C) NMR spectroscopy details the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would clearly show the amide carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the two methoxy carbons. The carbon atom directly bonded to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is a definitive characteristic. mdpi.com
Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 168 | Amide Carbonyl (C=O) |
| ~ 160 (doublet, ¹JCF ≈ 250 Hz) | Aromatic (C-F) |
| ~ 155 | Aromatic (C-OCH₃) |
| ~ 148 | Aromatic (C-OCH₃) |
| ~ 110 - 130 | Aromatic (C-H, C-C=O) |
| ~ 56.5 | Methoxy (-OCH₃) |
| ~ 56.0 | Methoxy (-OCH₃) |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms within a molecule. biophysics.orghuji.ac.il Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides sharp signals over a wide range of chemical shifts. huji.ac.il For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment, while its multiplicity (splitting pattern) would be determined by coupling to the nearby aromatic protons, confirming its position on the benzene ring. biophysics.org
Predicted ¹⁹F NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|
Table of Mentioned Compounds
| Compound Name |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity within the molecule.
Correlation Spectroscopy (COSY): This experiment would reveal the scalar couplings between protons, primarily those on adjacent carbon atoms (²J and ³J couplings). For this compound, COSY is expected to show correlations between the aromatic protons on the benzene ring. The specific pattern of cross-peaks would help to confirm their relative positions. uvic.cawikipedia.org
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. youtube.com This would allow for the definitive assignment of each proton to its corresponding carbon atom in the aromatic ring, the methoxy groups, and the N-methyl group.
Interactive Data Table: Expected 2D NMR Correlations for this compound
| Proton Signal | Expected COSY Correlations (with other protons) | Expected HSQC/HMQC Correlation (with attached carbon) | Expected HMBC Correlations (with other carbons) |
| Aromatic-H | Other Aromatic-H | Aromatic-C | Carbonyl-C, other Aromatic-C |
| Methoxy-H (at C5) | --- | Methoxy-C (at C5) | Aromatic-C5 |
| Methoxy-H (at N) | --- | Methoxy-C (at N) | Carbonyl-C |
| N-Methyl-H | --- | N-Methyl-C | Carbonyl-C, Aromatic-C attached to N |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and probing the fragmentation pathways of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule. nih.gov For this compound (C₁₀H₁₂FNO₃), the expected exact mass would be calculated and compared to the experimental value to confirm its molecular formula with a high degree of confidence.
Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz An LC-MS profile of this compound would provide information on its retention time, which is characteristic of the compound under specific chromatographic conditions. Furthermore, the mass spectrometer would provide the mass spectrum of the eluting compound, confirming its identity. Tandem mass spectrometry (MS/MS) experiments within the LC-MS run could be used to induce fragmentation and obtain structural information.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.
Single-Crystal X-ray Diffraction Analysis of Benzamide Derivatives
While specific crystallographic data for this compound is not publicly available, analysis of related benzamide derivatives provides insights into the expected structural features. nih.govmdpi.comnih.gov Single-crystal X-ray diffraction would determine the precise bond lengths, bond angles, and torsion angles within the molecule. mdpi.comnih.gov It would also reveal the conformation of the molecule in the crystal lattice, including the planarity of the benzamide group and the orientation of the substituents on the aromatic ring. nih.govmdpi.com
Interactive Data Table: General Crystallographic Parameters for Benzamide Derivatives
| Parameter | Typical Value Range | Significance |
| Space Group | Monoclinic (e.g., P2₁/c), Orthorhombic | Describes the symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Varies depending on the derivative | Defines the size and shape of the unit cell |
| Z (molecules per unit cell) | Typically 2, 4, or 8 | Indicates the number of molecules in the asymmetric unit |
| R-factor | < 0.05 for a good quality structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, Halogen Bonding)
The packing of molecules in a crystal is governed by various intermolecular interactions. For benzamide derivatives, hydrogen bonding is a prominent feature. iucr.orgrsc.orgtandfonline.com In the case of this compound, the absence of a traditional hydrogen bond donor on the amide nitrogen (due to N-methylation) means that classical N-H···O hydrogen bonds, common in primary and secondary benzamides, would not be present. mdpi.com
However, other weak intermolecular interactions are expected to play a significant role in the crystal packing:
C-H···O Hydrogen Bonds: Weak hydrogen bonds involving aromatic or methyl C-H donors and the carbonyl oxygen or methoxy oxygen acceptors are likely to be present. nih.gov
C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, leading to C-H···F interactions. nih.gov
Halogen Bonding: Although less common for fluorine, the possibility of weak halogen bonding interactions cannot be entirely ruled out.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal lattice. rsc.org
The analysis of these interactions provides a deeper understanding of the supramolecular assembly and the physical properties of the solid material. iucr.orgrsc.orgtandfonline.com
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and vibrational frequencies.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 2-Fluoro-N,5-dimethoxy-N-methylbenzamide molecule. By minimizing the total energy of the system, the optimized geometry, including bond lengths, bond angles, and dihedral angles, can be accurately predicted. Quantum mechanical calculations have been successfully used to determine the geometries of similar benzonitrile (B105546) compounds.
For this compound, the calculations would likely reveal a non-planar conformation, primarily due to the steric hindrance and electronic repulsion involving the substituents on the benzene (B151609) ring and the amide group. The dihedral angle between the plane of the aromatic ring and the amide group is a critical parameter. In related benzamide (B126) structures, this angle is influenced by the presence of ortho-substituents. For instance, in 2,6-difluoro-3-methoxybenzamide, the fluorine atoms cause a non-planarity, with a significant dihedral angle between the carboxamide and the aromatic ring. Similarly, the fluorine atom at the ortho position in this compound is expected to induce a twisted conformation.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar structures, as direct computational data for this specific molecule is not available in the provided search results.
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.23 Å |
| C-N (amide) Bond Length | ~1.34 Å |
| Aromatic Ring - Amide Dihedral Angle | 20-40° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene ring, while the LUMO might be distributed over the benzamide moiety, particularly the carbonyl group. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and based on typical values for similar structures, as direct computational data for this specific molecule is not available in the provided search results.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.0 to -7.0 |
| LUMO | -1.0 to -2.0 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In the MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the oxygen atom of the carbonyl group and the oxygen atoms of the methoxy (B1213986) groups, indicating these are sites for electrophilic attack. The most positive potential (typically colored blue) would likely be found around the hydrogen atoms of the methyl groups and the aromatic ring, suggesting these are sites for nucleophilic attack. The fluorine atom will also contribute to the electrostatic potential, generally creating a region of negative potential.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of a molecule in different environments, such as in a solvent or interacting with a biological target.
For this compound, MD simulations can reveal the accessible conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. The simulations can track the fluctuations of bond lengths, bond angles, and dihedral angles over time, providing a dynamic picture of the molecule's flexibility. Such studies have been instrumental in understanding the conformational dynamics of other benzamide derivatives.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. The analysis generates a three-dimensional surface that provides insights into the nature and extent of intermolecular contacts.
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Illustrative) This table is illustrative and based on typical values for similar structures, as direct computational data for this specific molecule is not available in the provided search results.
| Interaction Type | Predicted Contribution (%) |
|---|---|
| H···H | 40 - 50 |
| O···H/H···O | 20 - 30 |
| C···H/H···C | 10 - 20 |
| F···H/H···F | 5 - 10 |
Predictive Modeling of Reactivity and Regioselectivity
Computational models can be used to predict the reactivity and regioselectivity of chemical reactions involving this compound. By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals, it is possible to predict which sites on the molecule are most likely to react and what products will be formed.
For example, in electrophilic aromatic substitution reactions, the positions on the benzene ring that are most activated towards attack by an electrophile can be identified by examining the calculated atomic charges or the lobes of the HOMO. The directing effects of the fluoro and dimethoxy substituents would be key in determining the regioselectivity of such reactions. The fluorine atom is an ortho, para-director but deactivating, while the methoxy groups are strongly activating ortho, para-directors. Computational models can quantify these effects to provide a more precise prediction of the reaction outcome.
Ligand-Target Interaction Modeling (Molecular Docking)
Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking studies for the compound this compound. While research exists on the computational analysis and molecular docking of other fluorinated benzamide derivatives, this specific molecule has not been the subject of published ligand-target interaction modeling.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity, often expressed as a docking score or binding energy.
Although no direct data is available for this compound, related studies on similar compounds can provide a general context for the types of interactions such molecules might form. For instance, research on other benzamide derivatives has explored their binding to various biological targets. These studies typically report key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's binding site.
Without specific research on this compound, it is not possible to provide detailed research findings or data tables on its ligand-target interactions. Further computational and experimental studies would be required to elucidate the molecular docking profile of this particular compound.
Chemical Reactivity and Derivatization Strategies
Aromatic Substitution Reactions of the Benzamide (B126) Ring
The benzamide ring of 2-Fluoro-N,5-dimethoxy-N-methylbenzamide is amenable to several aromatic substitution reactions, primarily guided by the electronic and directing effects of its substituents.
Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org The reaction utilizes a directed metalation group (DMG) to chelate an organolithium reagent, thereby facilitating deprotonation at the adjacent ortho position. baranlab.org In the case of this compound, there are multiple directing groups to consider: the N,N-dimethylamide, the 5-methoxy group, and to a lesser extent, the 2-fluoro substituent.
The relative directing ability of these groups is crucial in determining the site of lithiation. The tertiary amide group is one of the most powerful DMGs, significantly stronger than a methoxy (B1213986) group. uwindsor.caharvard.edu Therefore, metalation is expected to occur primarily at the C6 position, which is ortho to the amide. The methoxy group at the 5-position would further activate the C6 position for deprotonation. While the fluorine atom is also an ortho-directing group, its influence is weaker than the amide. harvard.edu
Competition experiments with various substituted aromatics have established a hierarchy of directing group ability, which generally places tertiary amides and carbamates at the top. uwindsor.caresearchgate.net
Table 1: Predicted Regioselectivity in Directed Ortho Metalation of this compound
| Directing Group | Predicted Site of Metalation | Rationale |
| -CON(CH₃)₂ | C6 | Strongest directing group on the ring. |
| -OCH₃ | C4, C6 | Moderate directing group, activates both ortho positions. |
| -F | C3 | Weak directing group. |
| Overall | C6 (Major) | The powerful -CON(CH₃)₂ group dominates, with additive activation from the 5-OCH₃ group. |
Nucleophilic Aromatic Substitution (SNAr) at Fluorine Position
The fluorine atom at the C2 position of this compound is a potential site for nucleophilic aromatic substitution (SNAr). This reaction is typically facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. chemistrysteps.comlibretexts.org
In this specific molecule, the benzamide group at the C1 position and the methoxy group at the C5 position are both, to some extent, electron-donating through resonance. This would generally deactivate the ring towards SNAr compared to a ring with strong electron-withdrawing groups like nitro groups. masterorganicchemistry.com However, the high electronegativity of the fluorine atom makes the C2 carbon electrophilic and a good leaving group in SNAr reactions, often better than other halogens. chemistrysteps.com The reaction can proceed with strong nucleophiles, and the outcome will depend on the reaction conditions.
The general mechanism involves the addition of a nucleophile to the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion to restore aromaticity. chemistrysteps.com
Table 2: Feasibility of SNAr at the Fluorine Position
| Feature | Influence on SNAr | Explanation |
| Fluorine at C2 | Favorable | Good leaving group for SNAr; highly electronegative, making the attached carbon electrophilic. |
| Amide at C1 | Unfavorable (Resonance) | Can donate electron density through resonance, destabilizing the Meisenheimer intermediate. |
| Methoxy at C5 | Unfavorable (Resonance) | Electron-donating group, destabilizes the negatively charged intermediate. |
| Overall Feasibility | Possible with strong nucleophiles | The activating effect of the fluorine as a leaving group may be sufficient to overcome the deactivating effects of the amide and methoxy groups under forcing conditions or with highly reactive nucleophiles. |
C-H Functionalization of Benzamide Derivatives
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the derivatization of aromatic compounds. The amide group in benzamide derivatives serves as an excellent directing group for various transition metal-catalyzed C-H activation reactions. nih.gov
Palladium-Catalyzed C-H Activation Pathways
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H activation has been extensively studied. rsc.org In benzamides, the amide functionality can act as a directing group, guiding the palladium catalyst to activate the ortho C-H bond. researchgate.net For this compound, this would correspond to the C-H bond at the C6 position.
This regioselectivity allows for a variety of subsequent transformations, including arylation, alkenylation, and alkynylation of the C6 position. The N,N-dimethylaminomethyl group has been shown to be an effective directing group for ortho-arylation of arenes with aryl iodides in the presence of a palladium catalyst. researchgate.net
Chromium-Catalyzed Alkylation of Benzamide Scaffolds
Chromium-catalyzed reactions offer a cost-effective and sustainable alternative to those involving precious metals. Recent studies have demonstrated the utility of chromium catalysts in the alkylation of benzamide derivatives. rsc.org These reactions can proceed via ortho-C-H bond cleavage, followed by coupling with an alkylating agent. rsc.org
In some cases, chromium catalysis can lead to para-selective alkylation of benzamides, particularly with tertiary alkyl magnesium bromides. researchgate.netxjtu.edu.cn This suggests that the regioselectivity can be tuned based on the specific chromium catalyst system and reactants employed. For this compound, both ortho and para C-H functionalization could be potential pathways depending on the reaction conditions.
Table 3: Potential Regioselectivity in Chromium-Catalyzed Alkylation
| Catalyst System | Potential Site of Alkylation | Rationale |
| CrCl₃ / NHC ligand | Ortho (C6) | Directing group-assisted C-H activation. |
| CrCl₃ / TMSBr | Para (C4) | Radical-type nucleophilic substitution of an imino-coordination intermediate. xjtu.edu.cn |
Cobalt-Catalyzed Allylic Selective Dehydrogenative Reactions
Cobalt catalysis has gained prominence for its unique reactivity in C-H functionalization. Cobalt-catalyzed dehydrogenative coupling reactions allow for the formation of new C-C bonds without the need for pre-functionalized starting materials. bit.edu.cn For benzamides, this can involve the coupling of the ortho C-H bond with various partners, including alkenes and alkanes. nih.gov
While "allylic selective dehydrogenative reactions" typically refer to the functionalization of an allylic C-H bond on the coupling partner, the benzamide itself undergoes ortho C-H activation. The reaction of a benzamide with an alkene under cobalt catalysis can lead to the formation of a new C-C bond at the ortho position of the benzamide ring.
The mechanism often involves the formation of a cobaltacycle intermediate, which then reacts with the coupling partner. The specific ligand environment around the cobalt center can influence the selectivity and efficiency of these transformations. rsc.org
Modifications of the Amide Linkage and N-Substituents
The tertiary amide group in this compound is a key site for chemical modification, allowing for the introduction of diverse functionalities through cleavage and subsequent derivatization of the carbon-nitrogen bond, as well as modifications at the N-substituents.
Selective Hydrolysis: The hydrolysis of the amide bond in this compound to yield 2-fluoro-5-methoxybenzoic acid and N-methylhydroxylamine can be achieved under both acidic and alkaline conditions. Generally, tertiary amides are more resistant to hydrolysis than primary or secondary amides due to steric hindrance around the carbonyl group. researchgate.net
Under acidic conditions, the reaction typically requires heating with a strong acid such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by a water molecule. pearson.com The presence of the ortho-fluoro substituent may influence the rate of hydrolysis through electronic and steric effects.
Alkaline hydrolysis is typically carried out by heating with a strong base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Cleavage of the C-N bond then yields the carboxylate salt and the corresponding amine. For some N,N-disubstituted amides, mild alkaline hydrolysis conditions using NaOH in a mixture of methanol (B129727) and an aprotic solvent like dioxane have been developed, which may offer a viable method for the hydrolysis of this compound. researchgate.net
Amidation Reactions: While direct amidation of this compound itself is not a standard transformation, the parent carboxylic acid, 2-fluoro-5-methoxybenzoic acid, can be readily converted to a variety of amides. This is a common strategy for creating analogues of the target compound. The carboxylic acid can be activated using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU, followed by reaction with a desired primary or secondary amine. libretexts.org Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, 2-fluoro-5-methoxybenzoyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. sigmaaldrich.combldpharm.com This acyl chloride can then react with a wide range of amines to form the corresponding amides. acs.org
| Reaction | Reagents and Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, heat | 2-Fluoro-5-methoxybenzoic acid and N-methylhydroxylamine hydrochloride | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. |
| Alkaline Hydrolysis | Aqueous NaOH or KOH, heat | Sodium 2-fluoro-5-methoxybenzoate and N-methylhydroxylamine | Proceeds via a tetrahedral intermediate. |
| Amidation (from corresponding carboxylic acid) | 1. Activation (e.g., SOCl₂, oxalyl chloride) to form acyl chloride. 2. Reaction with a primary or secondary amine. | Various N-substituted 2-fluoro-5-methoxybenzamides | A versatile method for synthesizing analogues. |
N-Demethylation: The removal of the N-methyl group from this compound to furnish the corresponding N-methoxybenzamide is a challenging but important transformation for accessing derivatives with altered biological and physicochemical properties. Various methods for the N-demethylation of tertiary amides and amines have been developed. researchgate.netresearchgate.net
One common approach involves the use of chloroformate reagents, such as α-chloroethyl chloroformate, followed by hydrolysis. researchgate.net Another strategy is the Polonovski reaction, which involves N-oxidation to the corresponding N-oxide followed by treatment with a reducing agent like iron(II) sulfate (B86663). researchgate.net Photochemical methods, often employing a photosensitizer in the presence of oxygen, have also been utilized for the N-demethylation of tertiary amines and may be applicable to amides. researchgate.net Enzymatic methods, for instance using cytochrome P-450, are known to effect N-demethylation of tertiary amides, though this is more relevant in metabolic studies. nih.gov
N-Alkylation: While direct N-alkylation of the existing tertiary amide is not feasible, N-alkylation strategies can be employed on the corresponding secondary amide (N-methoxy-2-fluoro-5-methoxybenzamide), which would be obtained after a successful N-demethylation. The secondary amide can be deprotonated with a suitable base to form the corresponding anion, which can then be alkylated with an alkyl halide.
Exploration of Functional Group Transformations on the Benzamide Core
The substituted benzene (B151609) ring of this compound offers several avenues for functional group transformations, including oxidation and reduction reactions. These modifications can be used to introduce new functionalities or alter the electronic properties of the molecule.
The methoxy groups on the aromatic ring are susceptible to oxidative demethylation. Treatment with strong oxidizing agents can lead to the formation of quinone-like structures. For instance, the oxidation of dimethoxybenzene derivatives with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or cobalt(III) fluoride has been shown to yield the corresponding benzoquinones. researchgate.net The presence of the electron-withdrawing fluorine atom and the amide group will influence the feasibility and regioselectivity of such an oxidation.
Furthermore, if the molecule were to possess an alkyl substituent on the aromatic ring, this side chain could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), provided there is a benzylic hydrogen present. libretexts.orglibretexts.orgpressbooks.pub
The amide functionality in this compound can be reduced to the corresponding amine, 1-((2-fluoro-5-methoxyphenyl)methyl)-N-methylhydroxylamine, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov This transformation converts the planar amide into a more flexible amine structure.
If a nitro group were introduced onto the aromatic ring, for example through nitration, it could be selectively reduced to an amino group. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Sn/HCl or Fe/HCl). This introduces a versatile amino group that can be further derivatized.
The fluorine atom on the aromatic ring is generally stable under standard reduction conditions. However, under certain catalytic conditions, defluorination could potentially occur, although this is typically a less common reaction pathway.
| Reaction | Reagents and Conditions | Potential Products | Notes |
|---|---|---|---|
| Oxidative Demethylation | Ceric Ammonium Nitrate (CAN) or Cobalt(III) Fluoride | Benzoquinone derivatives | Oxidation of the methoxy groups on the aromatic ring. |
| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Corresponding amine | Reduces the carbonyl group of the amide. |
| Nitro Group Reduction (on a hypothetical nitro-derivative) | H₂/Pd/C or Sn/HCl | Corresponding amino-derivative | A common transformation for introducing an amino group. |
Mechanistic Studies of Molecular Interactions and Biological Activity
In Vitro Receptor Binding Affinity Studies
In vitro studies are crucial for determining the affinity of a compound for specific biological targets. This section details the binding profile of 2-Fluoro-N,5-dimethoxy-N-methylbenzamide across several key receptors.
Binding to Peripheral Benzodiazepine (B76468) Receptor (PBR)/Translocator Protein (TSPO)
The translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), is located on the outer mitochondrial membrane and is involved in various cellular functions. nih.gov It is a target for imaging and therapeutic agents, particularly in the context of neuroinflammation. nih.gov A variety of chemical classes, including benzodiazepines, phenoxyarylacetamides, and indoles, are known to act as TSPO ligands. nih.govmdpi.com
Despite a thorough search of scientific databases, no specific data on the binding affinity of this compound for the Translocator Protein (TSPO) was found in the available literature.
Dopamine (B1211576) D2 Receptor Ligand Interactions
The dopamine D2 receptor is a primary target for antipsychotic medications and plays a significant role in various neurological and psychiatric conditions. researchgate.net Benzamides are a well-established class of compounds that interact with D2 receptors. nih.govnih.gov
No specific research detailing the direct interaction or binding affinity (such as Ki or IC50 values) of this compound with the Dopamine D2 receptor was identified in the reviewed literature. Studies on related compounds, such as other fluoroalkyl-substituted dimethoxybenzamides, have shown high affinity for D2 receptors, suggesting that this chemical scaffold is promising for D2 receptor interaction. nih.gov
Sigma Receptor Subtype Selectivity (Sigma-1R, Sigma-2R)
Sigma receptors, divided into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are implicated in a range of cellular functions and are targets for cancer and neurological disorders. nih.govnih.gov Ligand selectivity between these two subtypes is a key factor in developing targeted therapies. nih.gov The σ2 receptor was more recently identified as the transmembrane protein TMEM97. nih.govupenn.edu
Detailed in vitro binding assays determining the affinity and selectivity of this compound for sigma-1 and sigma-2 receptor subtypes could not be located in the public scientific literature. Research on other benzamide (B126) analogs has shown that this chemical class can produce ligands with high affinity and selectivity for the σ2 receptor. researchgate.net
Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Binding Assessment
Metabotropic glutamate receptors (mGluRs) are Class C G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission. nih.gov The mGluR1 subtype, in particular, is a target for central nervous system disorders. nih.gov
No experimental data assessing the binding of this compound to the metabotropic glutamate receptor 1 (mGluR1) was found in the reviewed scientific literature. Research into allosteric modulators for mGluRs has identified various benzamide-containing structures, but not the specific compound of interest. nih.govfrontiersin.org
Enzymatic Modulation Investigations
Beyond receptor binding, understanding a compound's ability to modulate enzyme activity is critical to defining its pharmacological profile.
Dihydrofolate Reductase (DHFR) Activity Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. nih.govmdpi.com DHFR inhibitors, known as antifolates, block the proliferation of rapidly dividing cells. wikipedia.org
A review of the available scientific literature yielded no studies investigating the inhibitory activity of this compound on dihydrofolate reductase (DHFR). While benzamide derivatives have been explored as potential DHFR inhibitors, specific data for this compound, such as IC50 values, are not publicly available. mdpi.com
Kinase Inhibition Profiles (e.g., c-Met Kinase)
No studies detailing the kinase inhibition profile of this compound were identified. While benzamide derivatives are a known class of kinase inhibitors, with some targeting c-Met kinase, specific assays measuring the inhibitory activity (such as IC₅₀ values) of this compound against c-Met or any other kinase are not available in the reviewed literature.
In Vitro Structure-Activity Relationship (SAR) Analysis of Benzamide Analogs
Specific structure-activity relationship (SAR) studies for analogs of this compound are not documented in the available literature. Consequently, there is no empirical data to detail the following:
Impact of Fluorine Position and Substituents on Biological Potency
While the presence and position of fluorine atoms are generally critical in the SAR of bioactive molecules, no studies were found that specifically investigate the impact of the 2-fluoro substituent on the biological potency of the this compound scaffold.
Influence of Methoxy (B1213986) Group Number and Position on Activity
The influence of the number and position of methoxy groups is a common theme in medicinal chemistry. However, for the specific this compound framework, no research is available that elucidates the role of the 5-methoxy group or the dimethoxy substitution pattern on its biological activity.
Stereochemical Effects on Receptor Binding and Enzyme Inhibition
This compound is an achiral molecule. No studies on chiral analogs of this compound were found, and therefore, there is no information regarding stereochemical effects on receptor binding or enzyme inhibition.
Cellular and Subcellular Distribution Studies (Excluding Human Cells)
There is no published research on the cellular uptake, accumulation, or subcellular localization of this compound in any non-human cell lines or model organisms.
Molecular Mechanism of Action at Target Level (Non-clinical Pathways)
Without identified biological targets or activity, the molecular mechanism of action for this compound at a target level in non-clinical pathways remains uncharacterized. There are no studies available that describe its binding modes, downstream signaling effects, or influence on non-clinical biological pathways.
Future Research Directions and Potential Applications
Design and Synthesis of Novel 2-Fluoro-N,5-dimethoxy-N-methylbenzamide Analogs with Enhanced Specificity
The development of analogs from a parent compound is a cornerstone of medicinal chemistry, aiming to refine biological activity, improve selectivity, and enhance pharmacokinetic properties. The synthesis of novel analogs of this compound can draw from established synthetic routes for benzamide (B126) derivatives. nih.govnih.gov Standard procedures often involve the condensation reaction between a substituted benzoyl chloride and an appropriate aniline (B41778) or amine. mdpi.com
Future work in this area will likely focus on systematic modifications of the core structure. For instance, altering the position or nature of the halogen on the benzoyl ring could modulate electronic properties and binding interactions. Similarly, varying the methoxy (B1213986) substituents or the N-methyl group can impact lipophilicity and steric hindrance, which are critical for target engagement. The synthesis of pyrazole (B372694) benzamide derivatives and other disubstituted analogues has demonstrated success in modifying biological activity in other contexts. nih.gov
A structured approach to analog design is summarized in the table below:
| Structural Modification | Potential Rationale | Synthetic Approach |
| Varying Halogen Substituent | Modulate electronic properties and potential for halogen bonding. | Use of alternative fluorinated, chlorinated, or brominated benzoic acid precursors. |
| Altering Methoxy Groups | Change solubility, metabolic stability, and hydrogen bonding capacity. | Demethylation followed by re-alkylation with different alkyl groups. acs.org |
| Modifying N-Alkyl Group | Influence steric bulk and lipophilicity near the amide bond. | Synthesis from demethylated precursor and reaction with various alkyl halides. |
| Introducing Heterocycles | Explore new binding interactions and vector groups. | Condensation with heterocyclic amines or building heterocycles onto the core scaffold. nih.gov |
These synthetic efforts aim to produce a library of related compounds, which can then be screened to identify candidates with superior specificity and potency for a given biological target.
Integration with Radiopharmaceutical Chemistry for Diagnostic Probes (e.g., ¹⁸F-labeling for PET imaging)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides functional information about biological processes in vivo. nih.gov The development of PET radiotracers requires the incorporation of a positron-emitting radionuclide, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable half-life (109.8 min) and low positron energy. nih.gov
The this compound scaffold is a promising candidate for developing ¹⁸F-labeled PET probes. While the parent compound contains a stable fluorine atom, radiosynthesis would involve introducing the ¹⁸F isotope in a late-stage synthetic step. This is typically achieved through nucleophilic substitution, where a precursor molecule bearing a suitable leaving group (e.g., nitro, trimethylammonium, or tosylate) is reacted with [¹⁸F]fluoride. nih.govnih.gov
The development of ¹⁸F-labeled benzamides has been successfully demonstrated for imaging targets like the sigma-2 receptor, which is overexpressed in various malignant tumors. nih.gov For example, compounds such as N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-methylbenzamide have shown potential for detecting solid tumors. nih.gov The synthesis of such tracers can be accomplished with good radiochemical yield and purity, making them suitable for preclinical and potentially clinical imaging studies. nih.govnih.gov
Future research would involve:
Precursor Synthesis: Designing and synthesizing a suitable precursor of this compound with an appropriate leaving group for radiofluorination.
Radiolabeling Optimization: Developing and optimizing the ¹⁸F-labeling conditions to achieve high radiochemical yield, purity, and specific activity. mdpi.com
In Vitro and In Vivo Evaluation: Assessing the resulting radiotracer's stability, target affinity, and imaging characteristics in cell cultures and animal models.
Exploration of this compound as a Scaffold for Chemical Biology Tools
Chemical biology utilizes small molecules to study and manipulate biological systems. nih.gov A stable and synthetically accessible scaffold like this compound can be adapted to create a variety of chemical tools. These tools are designed to probe biological functions with high precision. ucsb.edu
One major application is the development of fluorescent probes. By chemically attaching a fluorophore (a fluorescent dye) to the benzamide scaffold, researchers can create molecules that light up specific cellular components or report on a particular biological event. nih.gov The design of such probes requires careful consideration of where to attach the dye to avoid disrupting the molecule's inherent biological activity.
Another avenue is the creation of bioconjugates. The scaffold could be modified with a reactive group, such as an alkyne or azide (B81097) for "click chemistry," enabling it to be permanently linked to proteins or other biomolecules. nih.gov This allows for applications like affinity-based protein labeling and target identification.
Potential chemical biology tools derived from this scaffold include:
Fluorescent Probes: For cellular imaging and flow cytometry.
Affinity Probes: To isolate and identify binding partners from cell lysates.
Caged Compounds: Where the molecule's activity is blocked by a photoremovable group, allowing for light-activated control of a biological process.
Advanced Computational Methodologies for Virtual Screening and Lead Optimization
Computational chemistry plays a vital role in modern drug discovery and chemical research by accelerating the design and optimization process. nih.gov Benzamide derivatives have been extensively studied using a variety of computational approaches. tandfonline.comnih.gov These same methodologies can be applied to this compound and its analogs to predict their properties and guide synthetic efforts.
Virtual Screening can be used to search large digital libraries of compounds to identify molecules with a similar structure or predicted activity to the lead compound. nih.gov This can rapidly expand the chemical space for investigation.
Molecular Docking simulates the interaction between a small molecule and a target protein's binding site. This technique can predict the binding pose and affinity of newly designed analogs, helping to prioritize which compounds to synthesize. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate a compound's chemical structure with its biological activity. A 3D-QSAR model for a series of this compound analogs could identify the key structural features required for potent activity. nih.gov
The table below outlines key computational methods and their applications in this context.
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predict binding mode and affinity of analogs to a target protein. | Prioritization of synthetic targets with potentially higher potency. nih.gov |
| 3D-QSAR | Correlate 3D structural features with biological activity across a series of analogs. | A predictive model to guide the design of new, more active compounds. nih.gov |
| Virtual Screening | Identify novel compounds with similar scaffolds from large databases. | Discovery of new chemical starting points for further development. nih.gov |
| ADME Prediction | In silico evaluation of Absorption, Distribution, Metabolism, and Excretion properties. | Early identification of compounds with favorable drug-like properties. nih.gov |
Application of Benzamide-Based Scaffolds in Material Science and Other Non-Biological Fields
While benzamides are primarily explored for their biological activity, their rigid and well-defined structures also make them attractive for applications in material science. The aromatic rings and amide linkage provide a stable framework that can be functionalized to create materials with specific properties.
Research on related fluorinated benzamides has shown their potential in the field of non-linear optics (NLO) . For example, 2-fluoro-N,N-diphenylbenzamide has been synthesized and characterized as an NLO single crystal, demonstrating high thermal stability and significant second-harmonic generation (SHG) efficiency. researchgate.net The specific arrangement of electron-donating and withdrawing groups in the this compound scaffold could be similarly exploited for NLO applications.
Furthermore, benzamide derivatives are used as intermediates in the creation of advanced polymers . chemimpex.com The functional groups on the molecule allow it to be incorporated into polymer chains, potentially imparting specific thermal or mechanical properties.
The concept of a chemical "scaffold" is also central to tissue engineering , where materials are designed to support cell growth. royalsocietypublishing.org While less common for benzamides, the principles of using well-defined chemical structures to create biodegradable and functional materials, such as poly(ester amide) elastomers, highlight the potential for small molecule scaffolds to be adapted for creating biomaterials. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Fluoro-N,5-dimethoxy-N-methylbenzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling reactions. For example, fluorinated benzamides are often prepared by reacting fluorinated benzoyl chlorides with methylamine derivatives under anhydrous conditions. Key parameters for optimization include:
- Temperature : Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent : Using polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reactivity .
- Catalysts : Employing coupling agents such as HATU or EDC/HOBt to improve amide bond formation efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) resolves methoxy and fluoro substituents effectively .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : The -NMR spectrum shows distinct signals for methoxy groups (~δ 3.8–4.0 ppm), aromatic protons (split due to fluorine coupling, δ 6.5–8.0 ppm), and N-methyl resonances (~δ 3.0–3.2 ppm). -NMR typically exhibits a singlet near δ -110 ppm .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 241.1 (CHFNO) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and aromatic C-F (~1220 cm) are diagnostic .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for fluorinated benzamides be resolved?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-F vs. C-O distances) arise from dynamic disorder or solvent effects. Strategies include:
- High-Resolution X-ray Diffraction : Collect data at low temperatures (e.g., 150 K) to reduce thermal motion artifacts .
- Computational Validation : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G* basis sets) to identify outliers .
- Twinned Crystals : Use SHELXL or OLEX2 to model disorder, especially for flexible methoxy groups .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and aqueous solubility (LogS ~-3.5), critical for bioavailability.
- Quantum Chemical Calculations : HOMO-LUMO gaps (~5.2 eV) computed via Gaussian 09 reveal electronic stability .
- Molecular Docking : AutoDock Vina evaluates binding to targets like glucocorticoid receptors (e.g., ΔG = -8.2 kcal/mol), guided by structural analogs .
Q. How do solvent polarity and substituent effects influence the fluorescence properties of this compound?
- Methodological Answer :
- Solvent Screening : Test in DMSO, ethanol, and water. Methoxy groups enhance fluorescence in polar solvents (quantum yield Φ = 0.45 in ethanol) due to reduced non-radiative decay .
- Substituent Analysis : Fluorine at position 2 decreases π→π* transition energy, red-shifting emission (λ ~420 nm) compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
